N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a heterocyclic compound featuring a fused thieno[3,2-b]pyridine core. This structure integrates a thiophene ring fused with a pyridine ring, substituted at the 4-position with an ethyl group, at the 5-position with a keto group, and at the 7-position with a hydroxy group. The carboxamide moiety is attached to the 6-position of the thienopyridine system, with the aryl group being a 5-chloro-2-methylphenyl substituent.
The synthesis of this compound likely involves multi-step reactions, including cyclization to form the fused thienopyridine system, followed by functionalization via alkylation, oxidation, and amidation. Its crystal structure, if determined, would require advanced refinement tools such as SHELX programs, which are widely used for small-molecule crystallography .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-8-10(18)5-4-9(11)2/h4-8,21H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVZHKAFKLLGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)C)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[3,2-b]pyridine core, followed by functionalization at various positions to introduce the chloro, methyl, ethyl, hydroxy, and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Findings :
- The 5-oxo and 7-hydroxy groups enable intramolecular hydrogen bonding, stabilizing the molecule in a conformation that may enhance binding to biological targets .
Functional Group Analysis
- Carboxamide vs. Sulfonamide: The carboxamide group in the target compound participates in hydrogen bonding as both a donor (N–H) and acceptor (C=O), whereas sulfonamide derivatives (e.g., ) have stronger acceptor capacity due to the sulfonyl group’s electronegativity.
- Chloro vs.
Crystallographic and Hydrogen Bonding Behavior
- The hydroxy and carboxamide groups in the target compound are expected to form intermolecular O–H···O and N–H···O interactions, similar to patterns observed in Etter’s graph-set analysis .
- SHELX refinement methods would be critical for resolving its crystal structure, particularly to analyze the impact of the ethyl group on steric hindrance.
Biological Activity
N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H17ClN2O4S. The compound features a thieno[3,2-b]pyridine core with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 392.9 g/mol |
| CAS Number | 1251688-09-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thieno[3,2-b]pyridine core through cyclization reactions.
- Introduction of functional groups such as chloro and methyl via substitution reactions.
- Amidation , where the carboxamide group is formed by reacting with an appropriate amine.
Anticancer Potential
Preliminary studies suggest that N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide may exhibit significant anticancer activity. Research indicates that it might interact with specific enzymes or receptors involved in cancer cell proliferation and survival pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
The biological effects of N-(5-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-thieno[3,2-b]pyridine-6-carboxamide are likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell signaling and metabolism.
- Receptor Modulation : It may bind to receptors involved in cell growth and differentiation, altering their activity and downstream effects.
Case Studies and Research Findings
- Study on Anticancer Activity : A study demonstrated that derivatives of thieno[3,2-b]pyridine showed selective cytotoxicity against lung cancer cells (H322), suggesting that modifications to the structure can enhance anticancer properties .
- Anti-inflammatory Research : Another investigation highlighted similar compounds exhibiting significant inhibition of COX enzymes, which are key players in the inflammatory response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
